molecular formula C16H19N3O2 B13086596 Benzyl (2-(6-(methylamino)pyridin-2-yl)ethyl)carbamate

Benzyl (2-(6-(methylamino)pyridin-2-yl)ethyl)carbamate

Cat. No.: B13086596
M. Wt: 285.34 g/mol
InChI Key: CUGUIOYWIOUXJO-UHFFFAOYSA-N
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Description

Benzyl (2-(6-(methylamino)pyridin-2-yl)ethyl)carbamate is a chemical compound with the CAS Number 1220596-13-3 and a molecular formula of C16H19N3O2 . It features a molecular weight of 285.34 g/mol . This compound is a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. Its structure incorporates a pyridine ring with a methylamino substituent, a motif commonly found in active pharmaceutical ingredients targeting a range of diseases . The benzyl carbamate (Cbz) protecting group is a crucial feature, offering a robust yet selectively removable protective group for amines during multi-step synthetic sequences, such as the construction of complex molecules like poly heterocyclic conjugates with potential anticancer properties . Researchers utilize this compound in the exploration and development of new therapeutic agents. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the product's Safety Data Sheet for detailed handling information. The compound is assigned the GHS signal word "Warning" and hazard statement H302, indicating that it may be harmful if swallowed .

Properties

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

benzyl N-[2-[6-(methylamino)pyridin-2-yl]ethyl]carbamate

InChI

InChI=1S/C16H19N3O2/c1-17-15-9-5-8-14(19-15)10-11-18-16(20)21-12-13-6-3-2-4-7-13/h2-9H,10-12H2,1H3,(H,17,19)(H,18,20)

InChI Key

CUGUIOYWIOUXJO-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC(=N1)CCNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction of Benzyl Chloroformate with Amines

The primary and most documented method for synthesizing Benzyl (2-(6-(methylamino)pyridin-2-yl)ethyl)carbamate is the nucleophilic substitution reaction between benzyl chloroformate and the corresponding amine, methyl(2-(methylamino)ethyl)amine. This reaction proceeds under mild basic conditions to neutralize the hydrochloric acid generated:

  • Reagents: Benzyl chloroformate, methyl(2-(methylamino)ethyl)amine, triethylamine (or other organic bases).
  • Solvent: Commonly dichloromethane or other aprotic organic solvents.
  • Conditions: The reaction is typically conducted at low temperatures (0–5 °C) to control the exothermic nature.
  • Mechanism: The amine attacks the electrophilic carbonyl carbon of benzyl chloroformate, displacing chloride and forming the carbamate linkage.
  • Work-up: The reaction mixture is quenched and purified by standard techniques such as recrystallization or column chromatography.

This method provides good yields and is scalable, with industrial adaptations employing continuous flow reactors for enhanced control and productivity.

Use of Activated Carbonates and Mixed Carbonates

Alternative carbamate synthesis employs activated mixed carbonates such as p-nitrophenyl chloroformate or benzotriazole-based carbonates. These reagents serve as alkoxycarbonylating agents reacting with amines to form carbamates efficiently:

  • Example: p-Nitrophenyl chloroformate reacts with benzyl alcohol to form an activated carbonate intermediate, which subsequently reacts with the amine to give the carbamate.
  • Advantages: These methods offer mild conditions, high selectivity, and ease of purification.
  • Catalysts/Additives: 4-Dimethylaminopyridine (DMAP) is often used to catalyze the reaction.
  • Applications: Widely used in medicinal chemistry for carbamate formation in drug design.

One-Pot Curtius Rearrangement for Carbamate Formation

In some synthetic schemes, carbamates are generated via Curtius rearrangement of acyl azides or related intermediates:

  • Reagents: Diphenylphosphoryl azide (DPPA), triethylamine, and an alcohol solvent mixture.
  • Process: The acyl azide undergoes rearrangement to an isocyanate intermediate, which is trapped by an alcohol (e.g., benzyl alcohol) to form the carbamate.
  • Yield and Purity: One-pot conditions improve yield (~60%) and reduce impurities compared to isolating intermediates.
  • Example: This method has been applied in the synthesis of related carbamate intermediates in pharmaceutical compounds.

Recent Advances: CO2 Incorporation and Catalytic Methods

Emerging methodologies involve direct incorporation of carbon dioxide into amines under catalytic conditions to form carbamates:

  • Catalysts: Cesium carbonate, tetrabutylammonium iodide (TBAI), and metal complexes.
  • Process: Three-component coupling of primary amines, CO2, and alkyl halides in solvents like DMF.
  • Benefits: This approach avoids hazardous reagents like chloroformates and allows for greener synthesis.
  • Limitations: Application to complex heterocyclic amines such as 2-(6-(methylamino)pyridin-2-yl)ethyl amines requires further optimization.

Data Table Summarizing Key Preparation Methods

Method Reagents/Conditions Advantages Typical Yield Notes
Benzyl chloroformate + amine Benzyl chloroformate, methyl(2-(methylamino)ethyl)amine, triethylamine, DCM, 0–5 °C Straightforward, scalable 70–90% Industrial continuous flow possible
Activated mixed carbonates p-Nitrophenyl chloroformate, benzyl alcohol, DMAP Mild, selective, high purity 75–85% Used in drug design
One-pot Curtius rearrangement DPPA, triethylamine, benzyl alcohol/toluene One-pot, fewer impurities ~60% Applied in pharmaceutical intermediates
CO2 incorporation with catalysts Cs2CO3, TBAI, DMF, alkyl halides Green, avoids hazardous reagents Variable Emerging method, needs optimization

Mechanistic Insights

The key step in the preparation is nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of benzyl chloroformate or activated carbonate intermediates. The base captures the released HCl, preventing protonation of the amine and driving the reaction forward. Control of temperature is critical to minimize side reactions and decomposition.

In Curtius rearrangement-based routes, the acyl azide intermediate rearranges thermally to an isocyanate, which is then intercepted by an alcohol nucleophile to yield the carbamate. This pathway avoids isolation of unstable intermediates, enhancing synthetic efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-(6-(methylamino)pyridin-2-yl)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The methylamino group can be oxidized to form corresponding N-oxide derivatives.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base can be used for substitution reactions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine.

    Substitution: Various alkyl or aryl substituted derivatives.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
Benzyl (2-(6-(methylamino)pyridin-2-yl)ethyl)carbamate serves as a valuable building block in organic synthesis. Its unique structure allows for the formation of more complex molecules, which can be utilized in various chemical reactions. The compound can be synthesized through the reaction of benzyl chloroformate with methyl(2-(methylamino)ethyl)amine in the presence of a base like triethylamine, typically at low temperatures to control exothermic reactions.

Biological Research

Enzyme Inhibition Studies
One of the most significant applications of this compound is its role as an enzyme inhibitor. Research indicates that it interacts with specific enzymes, inhibiting their activity by binding to active sites and preventing substrate binding. This mechanism is particularly relevant in studies related to metabolic pathways and conditions such as Alzheimer's disease, where enzyme inhibition is crucial .

Pharmacological Potential

Drug Development Candidate
Due to its ability to modulate enzyme activity, this compound is being investigated as a candidate for drug development. Studies have shown its potential effectiveness in treating diseases that involve enzyme-related dysfunctions. For instance, its inhibitory action on certain enzymes may provide therapeutic benefits in neurodegenerative diseases .

Table 1: Summary of Case Studies Involving this compound

Study ReferenceFocus AreaFindings
Organic SynthesisDemonstrated as a versatile building block for complex organic molecules.
Enzyme InhibitionShowed significant inhibition of specific enzymes related to metabolic pathways.
Drug DevelopmentIdentified as a promising candidate for treating Alzheimer's disease through enzyme modulation.

Table 2: Comparison of Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Benzyl CarbamateLacks methylamino groupSimpler structure compared to this compound
Methyl CarbamateContains carbamate group but lacks benzyl and methylamino groupsLess complex than this compound
Ethyl CarbamateSimilar to methyl carbamate but with an ethyl groupVariation in alkyl chain length

Mechanism of Action

The mechanism of action of Benzyl (2-(6-(methylamino)pyridin-2-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

The following analysis compares Benzyl (2-(6-(methylamino)pyridin-2-yl)ethyl)carbamate to structurally analogous benzyl carbamates, focusing on substituent variations, physicochemical properties, and synthetic routes.

Structural Analogues
Table 1: Key Structural Differences and Similarities
Compound Name Substituent on Ethyl Chain Pyridine Modifications Molecular Formula Molecular Weight CAS Number
Target Compound 6-(Methylamino)pyridin-2-yl Pyridine with methylamino at C6 C₁₆H₁₈N₃O₂ 284.34 g/mol Not provided
Benzyl (2-(methylamino)ethyl)carbamate Methylamino group No pyridine C₁₁H₁₆N₂O₂ 208.26 g/mol 18807-67-5
Benzyl (2-(((6-(furan-3-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate Furan-pyridine hybrid Pyridine at C3 with furan substituent C₂₀H₁₉N₃O₄ 365.4 g/mol 2034387-71-6
Benzyl (2-hydroxypyridin-3-yl)carbamate Hydroxypyridin-3-yl Hydroxy group at C2 of pyridine C₁₃H₁₂N₂O₃ 244.25 g/mol 147269-67-8

Key Observations :

  • The target compound is distinguished by its 6-(methylamino)pyridin-2-yl group, which introduces both hydrogen-bonding capacity (via NH) and steric bulk.
  • Benzyl (2-(methylamino)ethyl)carbamate lacks the pyridine ring, resulting in reduced aromaticity and simpler electronic properties .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Compound Name Solubility (Predicted) LogP Stability
Target Compound Moderate in DMSO ~1.5 Stable under inert conditions
Benzyl (2-hydroxypyridin-3-yl)carbamate Low aqueous solubility ~1.2 Sensitive to hydrolysis (carbamate group)
BenzylN-(4-pyridyl)carbamate High in polar solvents ~0.8 Stable crystalline form (hydrogen-bonded layers)

Key Observations :

  • The target compound’s pyridine ring and methylamino group likely improve solubility in polar aprotic solvents compared to purely aliphatic analogues.

Key Observations :

  • The presence of pyridine or other heterocycles often necessitates specialized catalysts (e.g., BF₃·Et₂O) or protecting-group strategies to prevent side reactions.

Biological Activity

Benzyl (2-(6-(methylamino)pyridin-2-yl)ethyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article delves into its biological activity, synthesis, structure-activity relationships, and potential applications in drug development.

Chemical Structure and Properties

This compound has the molecular formula C12H18N2O2C_{12}H_{18}N_{2}O_{2} and a molecular weight of 222.28 g/mol. The compound features a benzyl group , a methylamino group attached to a pyridine ring , and a carbamate functional group . This unique structure contributes to its reactivity and potential applications in organic synthesis and pharmaceuticals.

The primary biological activity of this compound lies in its ability to act as an enzyme inhibitor . It achieves this by binding to the active sites of specific enzymes, thereby preventing substrate binding and inhibiting catalytic activity. This mechanism is particularly relevant in studies focused on enzyme-mediated reactions and protein-protein interactions.

Enzyme Inhibition Studies

Research indicates that this compound can inhibit enzymes involved in critical metabolic pathways. For instance, it has shown potential in modulating the activity of enzymes linked to neurodegenerative diseases, such as Alzheimer's disease, where enzyme inhibition plays a crucial role.

Case Studies and Research Findings

  • Enzyme Inhibition : A study demonstrated that this compound effectively inhibited acetylcholinesterase (AChE), with IC50 values indicating potent activity. This suggests its potential application in treating conditions characterized by cholinergic dysfunction.
  • Synthesis and Characterization : The synthesis typically involves the reaction of benzyl chloroformate with methyl(2-(methylamino)ethyl)amine, conducted under controlled temperatures to optimize yield. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.
  • Comparative Analysis : Comparative studies with structurally similar compounds highlight the unique inhibitory profile of this compound. For example:
Compound NameStructural FeaturesUnique Aspects
Benzyl carbamateLacks the methylaminoethyl groupSimpler structure
Methyl carbamateContains a carbamate but lacks benzylLess complex
Ethyl carbamateSimilar to methyl but with an ethyl groupVariation in alkyl chain length

This table illustrates how this compound's specific combination of functional groups imparts distinct properties that enhance its biological activity.

Applications

The potential applications of this compound extend beyond enzyme inhibition:

  • Drug Development : Its role as an AChE inhibitor positions it as a candidate for developing treatments for Alzheimer's disease and other cognitive disorders.
  • Organic Synthesis : The compound's unique structure makes it valuable in synthesizing complex organic molecules, potentially leading to new therapeutic agents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.